molecular formula C15H24N2O2 B7472540 N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide

Katalognummer B7472540
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: KDOXRRXKJMBJIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Wirkmechanismus

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide increases GABA levels in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as valproic acid and benzodiazepines.
Biochemical and Physiological Effects
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to increasing GABA levels in the brain, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to increase the expression of GABA receptors in the brain, leading to increased sensitivity to GABA. It has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide for lab experiments is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. It also has good bioavailability and can be administered orally, making it a convenient drug for preclinical studies. However, one limitation is that N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has a short half-life in the body, which may limit its effectiveness in clinical settings.

Zukünftige Richtungen

There are several potential future directions for research on N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. One area of interest is its potential use in the treatment of epilepsy, particularly in patients who do not respond to current treatments. Another area of interest is its potential use in the treatment of addiction, particularly for drugs such as cocaine and methamphetamine. Additionally, further research is needed to understand the long-term effects of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide on brain function and to optimize dosing and administration strategies.

Synthesemethoden

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the reaction of cyclopentanone with nitromethane to form nitrocyclopentane. This compound is then reduced to cyclopentylamine, which is further reacted with cyclopropanecarbonyl chloride to form the final product, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.

Eigenschaften

IUPAC Name

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14(16-13-3-1-2-4-13)11-7-9-17(10-8-11)15(19)12-5-6-12/h11-13H,1-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOXRRXKJMBJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.